(5Z)-1-(4-bromo-3-methylphenyl)-5-(2-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5Z)-1-(4-bromo-3-methylphenyl)-5-(2-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring bromine, chlorine, and methyl substituents, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-(4-bromo-3-methylphenyl)-5-(2-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method includes the condensation of 4-bromo-3-methylbenzaldehyde with 2-chlorobenzylidene malononitrile, followed by cyclization with urea under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-(4-bromo-3-methylphenyl)-5-(2-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-1-(4-bromo-3-methylphenyl)-5-(2-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects
Industry
In the industrial sector, this compound may be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (5Z)-1-(4-bromo-3-methylphenyl)-5-(2-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its therapeutic potential and guide the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-1-(4-bromo-3-methylphenyl)-5-(2-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5Z)-1-(4-bromo-3-methylphenyl)-5-(2-methylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5Z)-1-(4-bromo-3-methylphenyl)-5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The uniqueness of (5Z)-1-(4-bromo-3-methylphenyl)-5-(2-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific substituents, which confer distinct chemical and biological properties The presence of bromine, chlorine, and methyl groups influences its reactivity, solubility, and interactions with biological targets
Properties
Molecular Formula |
C18H12BrClN2O3 |
---|---|
Molecular Weight |
419.7 g/mol |
IUPAC Name |
(5Z)-1-(4-bromo-3-methylphenyl)-5-[(2-chlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H12BrClN2O3/c1-10-8-12(6-7-14(10)19)22-17(24)13(16(23)21-18(22)25)9-11-4-2-3-5-15(11)20/h2-9H,1H3,(H,21,23,25)/b13-9- |
InChI Key |
QKPYYPAODYHHBO-LCYFTJDESA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)N2C(=O)/C(=C\C3=CC=CC=C3Cl)/C(=O)NC2=O)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C(=CC3=CC=CC=C3Cl)C(=O)NC2=O)Br |
Origin of Product |
United States |
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